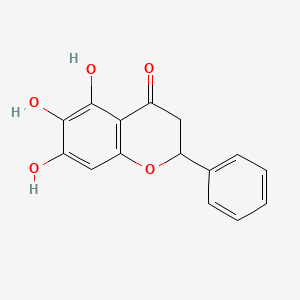
Dihydrobaicalein
Vue d'ensemble
Description
Dihydrobaicalein is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is a natural product that is found in many plant species, including Scutellaria baicalensis, which has been traditionally used in Chinese medicine for its anti-inflammatory and antioxidant effects. In recent years, dihydrobaicalein has gained attention for its ability to modulate various cellular pathways and its potential in treating a range of diseases.
Applications De Recherche Scientifique
1. Anti-Cancer Properties
- Non-Small Cell Lung Cancer : Baicalein, closely related to dihydrobaicalein, has demonstrated efficacy in reducing lung cancer proliferation in vitro and in vivo. This effect may be partly mediated through the reduction of cell cycle progression and angiogenesis. Key molecular alterations include changes in VEGF, FGFR-2, and RB-1 expression (Cathcart et al., 2016).
- Hepatocellular Carcinoma : Baicalein has shown anti-cancer effects in Hepatocellular Carcinoma (HCC) by affecting cell proliferation, metastasis, apoptosis, and autophagy (Bie et al., 2017).
- Prostate Carcinoma : Baicalein and similar compounds from Scutellaria baicalensis, including dihydrobaicalein, inhibited prostate cancer cell proliferation and showed antiandrogenic activities (Bonham et al., 2005).
2. Neuroprotective Effects
- Parkinson's Disease : Baicalein demonstrated neuroprotective effects in several Parkinson's disease animal models. It suppressed neuroinflammation and modulated microglia and astrocytes activation, potentially through inhibition of NF-κB and MAPK signals (Zhang et al., 2017).
3. Anti-Inflammatory and Hepatoprotective Effects
- Diabetic Liver Injury : Baicalein showed significant hepatoprotective effects in diabetic liver injury by suppressing the inflammatory cascade and improving liver inflammation in diabetic mice. This was mediated by regulating HMGB1/TLR4/NF-κB signaling pathway (Yin et al., 2018).
4. Antioxidant Properties
- Oxidative Stress Mitigation : Baicalein's antioxidant properties are evident in its ability to scavenge ROS, protect mitochondrial function, and induce antioxidant enzymes like MnSOD, thus mitigating oxidative damage to cellular components (Lee et al., 2011).
5. Pharmacokinetic Properties
- Metabolism and Bioactivity : Studies have explored the metabolism of baicalein, revealing involvement of enzymes like COMT and UGTs, which are crucial for understanding its pharmacokinetics and bioactivity variation during drug metabolism (Zhang et al., 2017).
Propriétés
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJGLOROGNHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188384 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrobaicalein | |
CAS RN |
35683-17-1 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



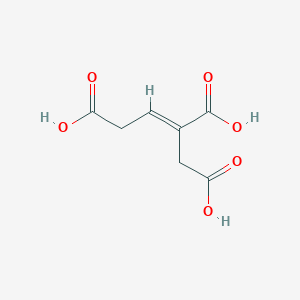
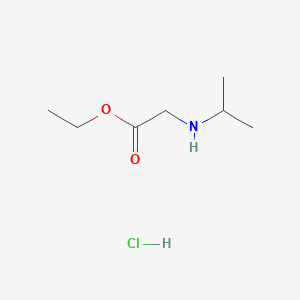
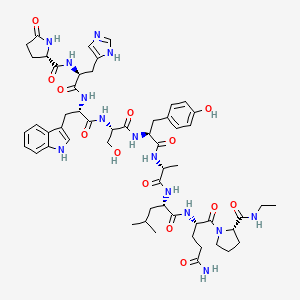


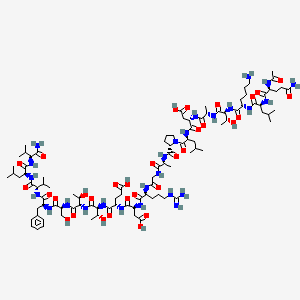
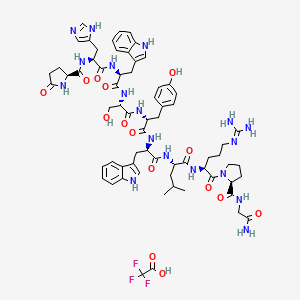
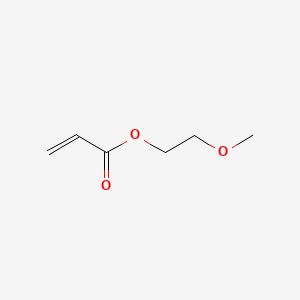
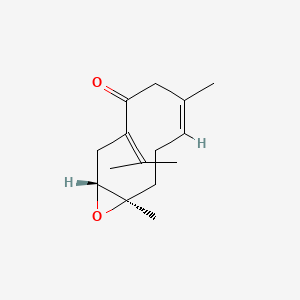
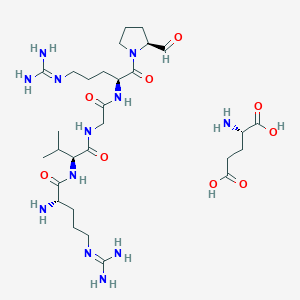

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)